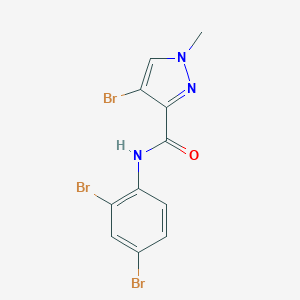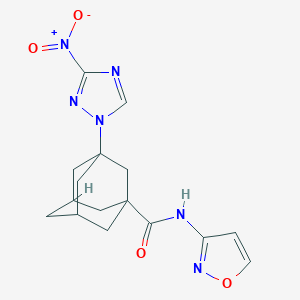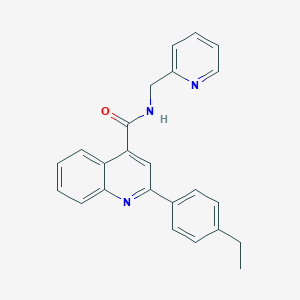
8-Methyl-2,3-bis(3-nitrophenyl)quinolizin-5-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-2,3-bis(3-nitrophenyl)quinolizin-5-ium is a chemical compound that belongs to the quinolizinium family. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, biology, and chemistry.
Aplicaciones Científicas De Investigación
8-Methyl-2,3-bis(3-nitrophenyl)quinolizin-5-ium has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of medicine, where it has been shown to have anticancer properties. Studies have also shown that this compound has antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of 8-Methyl-2,3-bis(3-nitrophenyl)quinolizin-5-ium is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This leads to the death of cancer cells and the inhibition of bacterial and fungal growth.
Biochemical and Physiological Effects
Studies have shown that this compound has both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation. Physiologically, it has been shown to induce apoptosis (cell death) in cancer cells and inhibit bacterial and fungal growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-Methyl-2,3-bis(3-nitrophenyl)quinolizin-5-ium in lab experiments is its high potency. This compound has been shown to be effective at very low concentrations, making it a cost-effective option for researchers. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 8-Methyl-2,3-bis(3-nitrophenyl)quinolizin-5-ium. One area of interest is the development of new anticancer drugs based on this compound. Researchers are also interested in exploring its potential as a new class of antibiotics. Additionally, there is potential for this compound to be used in the development of new diagnostic tools for cancer and other diseases. Finally, researchers are also interested in exploring the potential of this compound as a new class of pesticides.
Métodos De Síntesis
The synthesis of 8-Methyl-2,3-bis(3-nitrophenyl)quinolizin-5-ium involves the reaction of 8-methyl-2,3-dihydroquinolizin-5-ium with nitrobenzene in the presence of a catalyst. The reaction takes place in an acidic medium and requires careful control of the reaction conditions to obtain a high yield of the desired product.
Propiedades
Fórmula molecular |
C22H16N3O4+ |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
8-methyl-2,3-bis(3-nitrophenyl)quinolizin-5-ium |
InChI |
InChI=1S/C22H16N3O4/c1-15-8-9-23-14-22(17-5-3-7-19(12-17)25(28)29)21(13-20(23)10-15)16-4-2-6-18(11-16)24(26)27/h2-14H,1H3/q+1 |
Clave InChI |
VMTQGVXQELLYGU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=[N+](C=C1)C=C(C(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] |
SMILES canónico |
CC1=CC2=CC(=C(C=[N+]2C=C1)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{5-[(3-Chlorophenoxy)methyl]-2-furoyl}-4-ethylpiperazine](/img/structure/B280432.png)

![methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B280434.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B280438.png)
![4-Chloro-3-methylphenyl [5-(4-morpholinylcarbonyl)-2-furyl]methyl ether](/img/structure/B280439.png)


![1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline](/img/structure/B280444.png)

![4-Chloro-3-methylphenyl 2-[4-(2-furoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether](/img/structure/B280449.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B280450.png)

